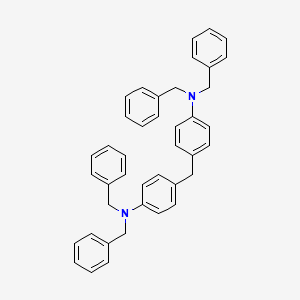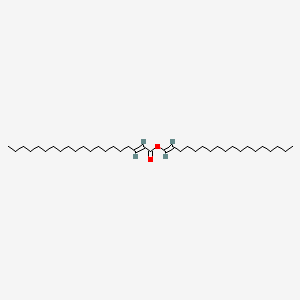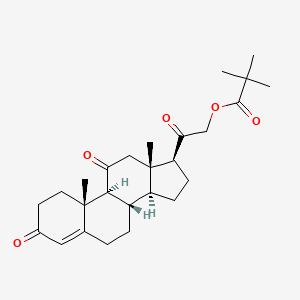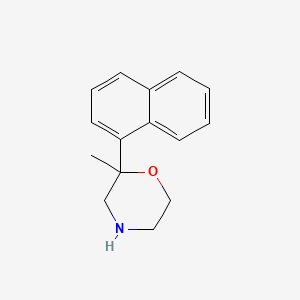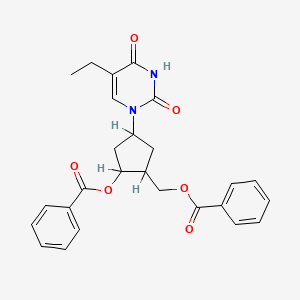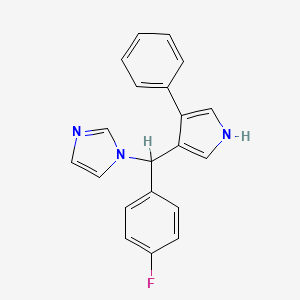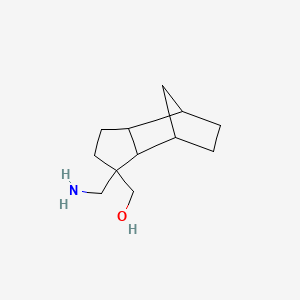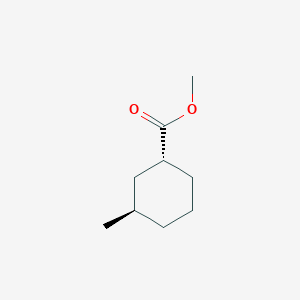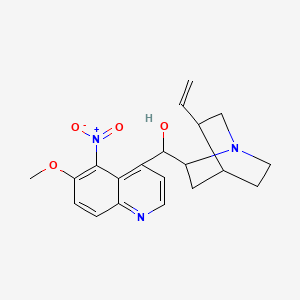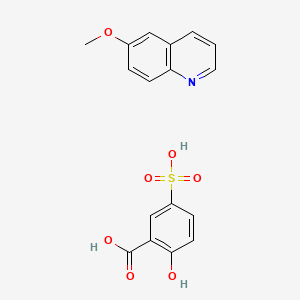
Einecs 262-629-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zinc 5-nitroisophthalate can be synthesized through a reaction involving zinc salts and 5-nitroisophthalic acid. The reaction typically occurs in an aqueous medium, where zinc ions react with the carboxylate groups of 5-nitroisophthalic acid to form the desired compound. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of Zinc 5-nitroisophthalate involves large-scale reactions in reactors designed to handle the specific requirements of the synthesis. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc 5-nitroisophthalate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The carboxylate groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carboxylate compounds.
Applications De Recherche Scientifique
Zinc 5-nitroisophthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of Zinc 5-nitroisophthalate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the oxidative state of the environment. The compound can also interact with metal ions and organic molecules, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc 5-nitroisophthalate: Unique due to its specific nitro and carboxylate groups.
Zinc isophthalate: Lacks the nitro group, resulting in different chemical properties.
Zinc terephthalate: Similar structure but with different positioning of functional groups.
Uniqueness
Zinc 5-nitroisophthalate stands out due to the presence of the nitro group, which imparts unique reactivity and potential applications in various fields. Its ability to undergo specific chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61152-44-1 |
|---|---|
Formule moléculaire |
C17H15NO7S |
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
2-hydroxy-5-sulfobenzoic acid;6-methoxyquinoline |
InChI |
InChI=1S/C10H9NO.C7H6O6S/c1-12-9-4-5-10-8(7-9)3-2-6-11-10;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h2-7H,1H3;1-3,8H,(H,9,10)(H,11,12,13) |
Clé InChI |
SRQXGOHQRQMPLU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N=CC=C2.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




